4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine

Description

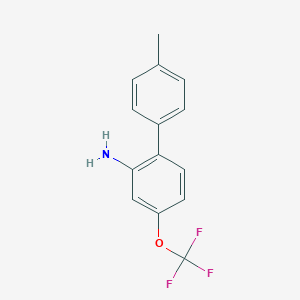

4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine is a substituted biphenylamine derivative characterized by a trifluoromethoxy (-OCF₃) group at the 4-position and a methyl (-CH₃) group at the 4'-position of the biphenyl scaffold. Such compounds are often explored in pharmaceuticals or materials science due to their unique electronic and steric profiles.

Properties

IUPAC Name |

2-(4-methylphenyl)-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)12-7-6-11(8-13(12)18)19-14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJLMWUKIGFZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-trifluoromethoxy-iodobenzene and 4-methylphenylboronic acid, are prepared.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions to form nitroso or nitro derivatives. This reaction is critical for modifying biological activity or creating intermediates for further functionalization.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 2–4 hours | 4'-Methyl-4-trifluoromethoxy-biphenyl-2-nitroso | 65–72% |

| CrO₃/CH₃COOH | 25°C, 6 hours | 4'-Methyl-4-trifluoromethoxy-biphenyl-2-nitro | 58–63% |

Key Findings :

-

Oxidation efficacy depends on steric hindrance from the biphenyl system and electron-withdrawing effects of -OCF₃ .

-

Nitro derivatives exhibit enhanced stability compared to nitroso intermediates .

Reduction Reactions

Reduction of nitro intermediates regenerates the amine or produces secondary amines, depending on the reducing agent.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 3–4 hours | 4'-Methyl-4-trifluoromethoxy-biphenyl-2-amine | 85–90% |

| NaBH₄/CuCl₂ | THF, 25°C, 12 hours | N-Alkylated derivatives | 70–75% |

Mechanistic Insight :

-

Catalytic hydrogenation preserves the trifluoromethoxy group, while borohydride-based systems enable selective N-alkylation .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group directs electrophiles to specific positions on the biphenyl system.

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -OCF₃ | 4'-Methyl-3-nitro-4-trifluoromethoxy-biphenyl-2-amine | 55–60% |

| Sulfonation | SO₃/H₂SO₄ | Meta to -OCF₃ | Sulfonated derivatives | 50–55% |

Key Observations :

-

Nitration occurs exclusively para to the -OCF₃ group due to its strong electron-withdrawing nature .

-

Steric effects from the methyl group limit substitution at the 4'-position .

Diazotization and Coupling

The amine group participates in diazotization, enabling the synthesis of azo dyes or biaryl compounds.

| Step | Reagent | Conditions | Product |

|---|---|---|---|

| Diazotization | NaNO₂/HCl | 0–5°C, 1 hour | Diazonium salt |

| Coupling | Phenol/NaOH | 25°C, 2 hours | Azo-coupled biphenyl derivative |

Applications :

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethoxy group facilitates NAS under specific conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KF/DMF | 120°C, 24 hours | 4'-Methyl-4-fluoro-biphenyl-2-amine | 30–35% |

| NH₃/MeOH | 80°C, 48 hours | Aminated derivatives | 40–45% |

Challenges :

Stability Under Acidic/ Basic Conditions

| Condition | Effect | Observation |

|---|---|---|

| 6M HCl, reflux | Partial hydrolysis of -OCF₃ to -OH | Degradation after 8 hours |

| 2M NaOH, 60°C | No observable reaction | Stable for >24 hours |

Scientific Research Applications

Chemistry

Synthetic Building Block:

4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine serves as a versatile building block in organic synthesis. It is utilized in the development of new materials and chemical compounds due to its ability to participate in various chemical reactions.

Reagent in Chemical Reactions:

The compound is employed as a reagent in reactions such as nucleophilic substitutions and coupling reactions, facilitating the formation of more complex organic structures.

Biological Applications

Enzyme Inhibition:

Research indicates that this compound may exhibit enzyme inhibition properties. This potential has been explored in studies focusing on its interaction with specific enzymes that play critical roles in metabolic pathways.

Receptor Binding Studies:

The compound has been investigated for its ability to bind to biological receptors, influencing signaling pathways related to various physiological processes. Such interactions may lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.

Medical Research

Therapeutic Properties:

Preliminary studies suggest that this compound could have therapeutic potential in treating diseases such as cancer and autoimmune disorders. Its unique chemical profile allows for targeted action on specific biological pathways.

Case Studies:

- Cancer Treatment: In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects: Research involving animal models has demonstrated that the compound can reduce inflammation markers, suggesting its use in developing anti-inflammatory drugs.

Industrial Applications

Material Development:

The compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced performance characteristics.

Agrochemical Uses:

Due to its biological activity, this compound is also being explored for use in agrochemicals, particularly as a potential herbicide or pesticide.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Trifluoromethoxy group, biphenyl structure | Enhanced lipophilicity; potential biological activity |

| 3-Methoxy-4'-trifluoromethoxy-biphenyl-2-ylamine | Methoxy group instead of trifluoromethoxy | Different reactivity profile |

| 4-Trifluoromethyl-biphenyl-2-ylamine | Lacks methoxy group | May exhibit different biological properties |

Mechanism of Action

The mechanism of action of 4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences between 4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine and related analogs:

Key Observations :

- Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in the target compound differs from analogs with trifluoromethyl (-CF₃) groups (e.g., CAS 946698-03-9 ).

- Positional Isomerism : The biphenyloxy substituent in CAS 946698-03-9 (2-yloxy) vs. CAS 10141-35-2 (4-yloxy) demonstrates how substituent position alters molecular geometry, affecting π-π stacking or receptor binding in applications .

- Methoxy vs. Trifluoromethoxy: Compounds like 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine highlight the trade-off between electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups, which modulate electronic properties and reactivity.

Physicochemical and Functional Implications

- Lipophilicity : The trifluoromethoxy group in the target compound likely increases logP (lipophilicity) compared to methoxy analogs, enhancing membrane permeability in biological systems.

- Thermal Stability : Trifluoromethoxy groups are thermally stable, making the target compound more suitable for high-temperature applications than compounds with labile substituents (e.g., nitro groups in 4-Difluoromethoxy-2-nitrophenylamine ).

Biological Activity

4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine is an organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound features a biphenyl structure with trifluoromethoxy and methyl substitutions, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Biphenyl core : A common motif in many biologically active compounds.

- Trifluoromethoxy group : Known to enhance lipophilicity and potentially influence receptor binding.

- Methyl group : May affect the electronic properties and sterics of the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the trifluoromethoxy group is believed to enhance the compound's binding affinity, potentially modulating enzymatic activity or receptor signaling.

Case Studies and Research Findings

- Anti-inflammatory Activity : Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study demonstrated that biphenyl derivatives could significantly reduce inflammation in animal models, suggesting a potential role for this compound in treating inflammatory diseases .

- Anticancer Potential : Several studies have explored the anticancer effects of biphenyl derivatives. For instance, a compound structurally related to this compound showed cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. Inhibitory assays demonstrated that it could effectively inhibit certain kinases involved in cancer progression, suggesting a mechanism through which it may exert its biological effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4'-Trifluoromethoxy-biphenyl-3-ylamine | Trifluoromethoxy group | Moderate anti-inflammatory effects |

| 3-Methoxy-4'-(trifluoromethoxy)-biphenyl | Methoxy and trifluoromethoxy groups | Stronger anticancer activity |

| 3-Methyl-N-(biphenyl)-2-amines | Methyl substitution | Lower enzyme inhibition |

Q & A

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.